Ethane, 1,1,1-trichloro-2,2-diethoxy-
Description
Chemical Structure and Systematic Nomenclature in Academic Discourse
The systematic name for this compound is 1,1,1-trichloro-2,2-diethoxyethane. This name is derived following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The structure features a two-carbon ethane (B1197151) backbone. The first carbon atom is substituted with three chlorine atoms, forming a trichloromethyl group. The second carbon atom is bonded to two ethoxy groups (-OCH2CH3). This arrangement classifies the compound as a chlorinated acetal (B89532).
The presence of the trichloromethyl group significantly influences the electronic properties and reactivity of the molecule, while the diethoxy acetal group imparts characteristics typical of ethers. The molecular formula for this compound is C6H11Cl3O2.
Physicochemical Properties:
While extensive experimental data for Ethane, 1,1,1-trichloro-2,2-diethoxy- is scarce, some predicted and calculated properties are available. chemeo.com
| Property | Value |
| Molecular Weight | 221.51 g/mol |
| CAS Number | 599-97-3 |
| Molecular Formula | C6H11Cl3O2 |
| Normal Boiling Point (Predicted) | Not Available |
| Melting Point (Predicted) | Not Available |
| LogP (Octanol/Water Partition Coefficient) | Not Available |
Historical Trajectories and Evolution of Related Organohalide Chemistry Research
Specific historical research on Ethane, 1,1,1-trichloro-2,2-diethoxy- is not well-documented. However, the history of related organohalide compounds, particularly chlorinated ethanes and acetals, provides a valuable context.
The study of chlorinated hydrocarbons surged in the early to mid-20th century. Compounds like 1,1,1-trichloroethane (B11378) gained prominence as industrial solvents. pnu.edu.ua The synthesis and reactions of acetals have been a fundamental part of organic chemistry for over a century, recognized for their role as protecting groups for carbonyl compounds. wikipedia.orgmasterorganicchemistry.com
The development of synthetic methodologies to create highly halogenated and functionalized organic molecules was a significant focus of mid-20th-century organic chemistry. The synthesis of such compounds was often driven by the search for new materials, solvents, and molecules with potential biological activity. It is within this broader context of exploration in organohalide chemistry that the synthesis of a molecule like 1,1,1-trichloro-2,2-diethoxyethane would have been conceivable, likely as part of systematic studies on the reactions of chloral (B1216628) (trichloroacetaldehyde) with alcohols.
Current Research Significance and Future Directions for the Compound
Currently, there is a notable absence of dedicated research on Ethane, 1,1,1-trichloro-2,2-diethoxy-. A search of scientific literature databases does not reveal any recent studies where this compound is a primary subject of investigation. Its existence is confirmed through its listing in chemical supplier databases and its entry in mass spectral libraries. archive.orgarchive.org
The lack of current research suggests that the compound may not have demonstrated significant utility or interesting properties in initial screenings, or it may have been synthesized as an intermediate in a larger synthetic pathway without being the focus of the research.
Based on its structure, some potential, albeit speculative, future research directions could be considered:
Synthetic Chemistry: It could serve as a building block in the synthesis of more complex molecules. The trichloromethyl group can participate in various chemical transformations.
Materials Science: Halogenated organic compounds are sometimes explored for their potential use in flame retardants or as components in specialty polymers. However, this would require extensive investigation.
Chemical Biology: While many chlorinated compounds have been found to have biological activity, there is no information to suggest this for Ethane, 1,1,1-trichloro-2,2-diethoxy-. Any potential in this area would need to be established through initial biological screening assays.
Without any current research to indicate its significance, Ethane, 1,1,1-trichloro-2,2-diethoxy- remains a compound of primarily academic and structural interest.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-2,2-diethoxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3O2/c1-3-10-5(11-4-2)6(7,8)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCJBAIEQANINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)(Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208614 | |
| Record name | Ethane, 1,1,1-trichloro-2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-97-3 | |
| Record name | 1,1,1-Trichloro-2,2-diethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,1-trichloro-2,2-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trichloro-2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of Ethane, 1,1,1 Trichloro 2,2 Diethoxy
Established Synthetic Routes to Ethane (B1197151), 1,1,1-trichloro-2,2-diethoxy-
The formation of Ethane, 1,1,1-trichloro-2,2-diethoxy- is primarily achieved through two main strategic approaches: the chlorination of a suitable diethoxyethane precursor or the acetalization of a trichlorinated aldehyde.
The synthesis of the target compound can be envisioned through the direct chlorination of 1,1-diethoxyethane. This process involves the substitution of the hydrogens on one of the methyl groups with chlorine atoms. While direct chlorination of 1,1-diethoxyethane is not extensively detailed in readily available literature, related chlorination processes of ethane derivatives are well-established. For instance, the industrial production of chloral (B1216628) involves the chlorination of acetaldehyde (B116499) or ethanol (B145695). wikipedia.orgnih.gov Similarly, processes for the chlorination of diethyl ether to produce chlorinated oxy ethane compounds have been developed. google.com These analogous reactions suggest that a controlled, multi-step chlorination of an appropriate ethane derivative is a chemically feasible, albeit potentially complex, route to forming the 1,1,1-trichloroethyl moiety while preserving the diethoxy group.
A hypothetical reaction pathway starting from 1,1-diethoxyethane would involve the progressive replacement of the hydrogens on the C2 methyl group with chlorine. This would proceed through intermediates such as 2-chloro-1,1-diethoxyethane (B156400) and 1,1-dichloro-2,2-diethoxyethane. nih.govnih.gov
Table 1: Potential Intermediates in the Chlorination of 1,1-Diethoxyethane
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 1,1-Diethoxyethane | C₆H₁₄O₂ | Starting Material |
| 2-Chloro-1,1-diethoxyethane | C₆H₁₃ClO₂ | Intermediate |
| 1,1-Dichloro-2,2-diethoxyethane | C₆H₁₂Cl₂O₂ | Intermediate |
This interactive table outlines the theoretical progression from the starting material to the final product via chlorination.
A more common and direct method for the synthesis of Ethane, 1,1,1-trichloro-2,2-diethoxy- is the acetalization of chloral (trichloroacetaldehyde). wikipedia.org This reaction involves treating chloral with ethanol in the presence of an acid catalyst.
The mechanism for this reaction follows the general pathway for acetal (B89532) formation. organic-chemistry.org First, the carbonyl oxygen of chloral is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. nih.gov The hydroxyl group of the hemiacetal is subsequently protonated, allowing for the elimination of a water molecule to form an oxonium ion. A second molecule of ethanol then attacks this ion, and after deprotonation, the final diethyl acetal product is formed. The reaction is reversible and is typically driven to completion by removing the water that is formed.
Reaction Scheme: Cl₃CCHO + 2 CH₃CH₂OH ⇌ Cl₃CCH(OCH₂CH₃)₂ + H₂O wikipedia.orgresearchgate.net
Various acid catalysts can be employed for this transformation, including mineral acids like sulfuric acid or solid acid catalysts such as perchloric acid adsorbed on silica (B1680970) gel or zirconium tetrachloride. organic-chemistry.orgmissouri.edu
Chemical Transformations and Functional Derivatization Studies
The reactivity of Ethane, 1,1,1-trichloro-2,2-diethoxy- is dictated by its two main functional components. The trichloroethyl group is susceptible to reduction and elimination reactions, while the diethoxy acetal is sensitive to hydrolysis.
The electron-withdrawing nature of the three chlorine atoms makes the trichloroethyl group a reactive center. Analogous to chloral itself, this moiety can undergo specific transformations. For example, treatment of chloral with a base like sodium hydroxide (B78521) results in the haloform reaction, yielding chloroform (B151607) and sodium formate. wikipedia.org It is plausible that under harsh basic conditions, the trichloroethyl group of the target acetal could undergo similar cleavage.
Furthermore, reduction of the trichloroethyl group is a known transformation for related compounds. For instance, chloral can be reduced to trichloroethanol. wikipedia.org The reduction of 1,1,1-trichloroethane (B11378), a structurally similar compound, has been studied using various metals, leading to products like 1,1-dichloroethane (B41102) and ethane. dss.go.th These studies suggest that the trichloroethyl moiety in Ethane, 1,1,1-trichloro-2,2-diethoxy- could be a target for reductive dehalogenation or transformation to other functional groups.
The diethoxy acetal group is primarily susceptible to acid-catalyzed hydrolysis. This reaction is the reverse of the acetalization process used for its synthesis. nih.gov In the presence of aqueous acid, the acetal can be readily converted back to chloral and two equivalents of ethanol. This reactivity makes the acetal a useful protecting group for the aldehyde functionality of chloral. The deprotection can be achieved under mild acidic conditions, which allows for the selective unmasking of the aldehyde when desired in a synthetic sequence. organic-chemistry.orgmissouri.edu
The core structure of Ethane, 1,1,1-trichloro-2,2-diethoxy- serves as a scaffold for the synthesis of various analogues. A prominent class of analogues is formed by replacing the diethoxy group with substituted aryl groups. This is exemplified by the synthesis of the insecticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane). The synthesis of DDT involves the reaction of chloral with chlorobenzene (B131634) in the presence of sulfuric acid. nih.govgoogle.com
Table 2: Selected Analogues of Ethane, 1,1,1-trichloro-2,2-diethoxy-
| Compound Name | Structure | Precursors |
|---|---|---|
| 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) | Cl₃CCH(C₆H₄Cl)₂ | Chloral, Chlorobenzene |
| 1,1,1-trichloro-2,2-bis(p-cyanophenyl)ethane | Cl₃CCH(C₆H₄CN)₂ | Product of chloral and toluene (B28343) condensation |
This interactive table showcases several analogues, highlighting the versatility of the trichloroethyl core structure.
Other derivatives can be synthesized by varying the aromatic partner in the condensation reaction with chloral. For example, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane has been reported, starting from the condensation product of chloral and toluene. researchgate.net The metabolism of these analogues, such as DDT, can also lead to further derivatives like 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), demonstrating chemical transformations of the trichloroethyl group in a biological context. nih.gov
Mechanistic Investigations of Reaction Pathways
The formation of Ethane, 1,1,1-trichloro-2,2-diethoxy- from chloral and ethanol proceeds via a well-established acid-catalyzed nucleophilic addition-elimination pathway. The reaction can be dissected into several key mechanistic steps, initiated by the activation of the carbonyl group of chloral.
The generally accepted mechanism for acid-catalyzed acetal formation involves the following sequence:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of chloral by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.
Deprotonation to Form the Hemiacetal: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes the proton from the attacking oxygen, yielding a neutral hemiacetal.
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.
Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.
Final Deprotonation: A final deprotonation step yields the stable acetal, Ethane, 1,1,1-trichloro-2,2-diethoxy-, and regenerates the acid catalyst.
While detailed kinetic and computational studies specifically for the acetalization of chloral with ethanol are not extensively reported in the literature, the electron-withdrawing nature of the trichloromethyl group in chloral is expected to significantly enhance the electrophilicity of the carbonyl carbon. This heightened reactivity can influence the rate of the nucleophilic attack steps.
Table 1: General Mechanistic Steps in the Formation of Ethane, 1,1,1-trichloro-2,2-diethoxy-
| Step | Description | Intermediate/Product |
| 1 | Protonation of chloral's carbonyl oxygen | Protonated chloral |
| 2 | Nucleophilic attack by the first ethanol molecule | Protonated hemiacetal |
| 3 | Deprotonation | Hemiacetal |
| 4 | Protonation of the hemiacetal's hydroxyl group | Protonated hemiacetal |
| 5 | Elimination of a water molecule | Oxonium ion |
| 6 | Nucleophilic attack by the second ethanol molecule | Protonated acetal |
| 7 | Deprotonation | Ethane, 1,1,1-trichloro-2,2-diethoxy- |
Advanced Synthetic Strategies and Catalytic Approaches
While traditional synthesis relies on homogeneous acid catalysts like sulfuric acid or hydrochloric acid, contemporary organic synthesis emphasizes the development of more efficient, selective, and environmentally benign catalytic systems. For the synthesis of acetals, including Ethane, 1,1,1-trichloro-2,2-diethoxy-, several advanced strategies and catalytic approaches have been explored for analogous reactions.
Heterogeneous Acid Catalysis:
The use of solid acid catalysts offers significant advantages over homogeneous catalysts, including ease of separation from the reaction mixture, potential for catalyst recycling, and reduced corrosivity. Various materials have been investigated for acetalization reactions, such as:
Acidic Ion-Exchange Resins: These polymeric materials with sulfonic acid groups have shown high activity for acetal synthesis. mdpi.com
Zeolites and Clays: Their porous structure and acidic sites can effectively catalyze acetal formation.
Supported Acids: Acids immobilized on solid supports like silica gel can also serve as efficient and reusable catalysts. organic-chemistry.org
Lewis Acid Catalysis:
Lewis acids can also effectively catalyze acetal formation by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. A range of Lewis acids have been employed for the synthesis of various acetals, including:
Metal Halides: Compounds like zirconium tetrachloride (ZrCl₄) and hafnium(IV) chloride (HfCl₄) have been demonstrated to be highly efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.orgnih.gov
Metal Triflates: Lanthanide and other metal triflates are also effective catalysts for this transformation.
Organocatalysis:
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For acetalization, certain organic molecules can act as catalysts. For instance, a fluorous hydrazinecarbothioate organocatalyst has been developed for the acid-free acetalization of aldehydes. researchgate.net Photochemical methods using organic dyes like Eosin Y as a photocatalyst have also been reported for the acetalization of a broad range of aldehydes under neutral conditions. organic-chemistry.org
Biocatalysis:
The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity under mild reaction conditions. While specific biocatalytic routes for the synthesis of Ethane, 1,1,1-trichloro-2,2-diethoxy- are not well-documented, the potential for enzymatic approaches in related transformations is an active area of research. nih.gov
Table 2: Comparison of Catalytic Approaches for Acetal Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acids | H₂SO₄, HCl, p-TsOH | High reactivity, low cost | Corrosive, difficult to separate, waste generation |
| Heterogeneous Acid Catalysts | Ion-exchange resins, Zeolites, Supported acids | Easy separation, reusable, less corrosive | Potentially lower activity, may require higher temperatures |
| Lewis Acids | ZrCl₄, HfCl₄, Metal triflates | High efficiency, mild conditions, high chemoselectivity | Moisture sensitivity, cost of some metals |
| Organocatalysts | Thioxanthenone, Eosin Y | Metal-free, mild conditions, high functional group tolerance | Catalyst loading can be higher than metal catalysts |
| Biocatalysts | Enzymes | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be a concern, substrate scope may be limited |
It is important to note that while these advanced strategies have been successfully applied to a wide variety of acetal syntheses, their specific application and optimization for the production of Ethane, 1,1,1-trichloro-2,2-diethoxy- would require dedicated research to assess their efficacy and viability.
Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of Ethane (B1197151), 1,1,1-trichloro-2,2-diethoxy- would be expected to show distinct signals for the protons of the two ethoxy groups and the single proton on the second carbon of the ethane backbone. The chemical shift, integration, and multiplicity of these signals would provide key structural information. Due to the lack of published experimental data, a table of expected ¹H NMR values cannot be provided.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For Ethane, 1,1,1-trichloro-2,2-diethoxy-, one would anticipate signals corresponding to the trichlorinated carbon, the carbon bearing the diethoxy groups, and the carbons of the ethoxy groups. The precise chemical shifts would be influenced by the electronegative chlorine and oxygen atoms. Without experimental research, a data table of ¹³C NMR chemical shifts cannot be compiled.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a unique fingerprint of the compound. For Ethane, 1,1,1-trichloro-2,2-diethoxy-, characteristic fragments would likely arise from the loss of ethoxy groups, chlorine atoms, and cleavage of the carbon-carbon bond. A definitive fragmentation table is not available without experimental spectra.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular ion's mass, allowing for the determination of the elemental composition of the molecule. This technique would be crucial for confirming the molecular formula of Ethane, 1,1,1-trichloro-2,2-diethoxy- as C6H11Cl3O2.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For Ethane, 1,1,1-trichloro-2,2-diethoxy-, one would expect to observe characteristic vibrational bands for C-H, C-C, C-O, and C-Cl bonds. The exact frequencies of these vibrations would help to confirm the structure of the molecule. A table of characteristic absorption bands cannot be accurately presented without access to experimental data.
Combined Spectroscopic Techniques and Their Application in the Elucidation of Ethane, 1,1,1-trichloro-2,2-diethoxy-
The comprehensive structural analysis of "Ethane, 1,1,1-trichloro-2,2-diethoxy-" necessitates the synergistic application of multiple spectroscopic techniques. While detailed research studies focusing specifically on the combined spectroscopic elucidation of this compound are not extensively documented in publicly available literature, a thorough understanding of its structure can be inferred by applying fundamental spectroscopic principles and examining data from analogous compounds. The primary methods for such an analysis would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity within a molecule. For "Ethane, 1,1,1-trichloro-2,2-diethoxy-", the structure suggests the presence of three unique proton signals:
A triplet corresponding to the methyl (CH₃) protons of the two equivalent ethoxy groups.
A quartet arising from the methylene (B1212753) (CH₂) protons of the two equivalent ethoxy groups.
A singlet for the methine (CH) proton at the C-2 position.
The splitting patterns (triplet and quartet) of the ethoxy group protons are due to spin-spin coupling between the adjacent methyl and methylene protons. The methine proton at C-2 is expected to be a singlet as there are no adjacent protons. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. The methine proton, being attached to a carbon bearing two oxygen atoms, would appear significantly downfield.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For "Ethane, 1,1,1-trichloro-2,2-diethoxy-", four distinct carbon signals are anticipated:
A signal for the methyl (CH₃) carbons of the ethoxy groups.
A signal for the methylene (CH₂) carbons of the ethoxy groups.
A signal for the acetal (B89532) carbon (C-2), which is bonded to two oxygen atoms and would be shifted significantly downfield.
A signal for the C-1 carbon, which is bonded to three chlorine atoms and would also be found at a characteristic downfield position.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of "Ethane, 1,1,1-trichloro-2,2-diethoxy-" would be expected to show characteristic absorption bands for:
C-H stretching vibrations from the alkyl portions of the ethoxy groups.
C-O stretching vibrations characteristic of the acetal functional group.
C-Cl stretching vibrations from the trichloromethyl group.
The absence of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) would confirm the absence of a C=O group.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For "Ethane, 1,1,1-trichloro-2,2-diethoxy-", the mass spectrum would ideally show a molecular ion peak (M⁺). However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would appear as a cluster of peaks with a characteristic isotopic pattern. The fragmentation of the molecular ion would be expected to proceed through the loss of various groups, such as an ethoxy radical or a chlorine atom, leading to the formation of stable carbocations.
Synergistic Interpretation
The true power of spectroscopic analysis lies in the combined interpretation of data from these techniques. For instance, the ethoxy groups suggested by the triplet and quartet in the ¹H NMR spectrum would be corroborated by the corresponding signals in the ¹³C NMR spectrum and the C-O stretching bands in the IR spectrum. Similarly, the presence of the trichloromethyl group would be supported by the characteristic C-Cl stretching in the IR spectrum and the isotopic pattern of chlorine-containing fragments in the mass spectrum. The singlet in the ¹H NMR and the downfield signal in the ¹³C NMR would confirm the -CH(OEt)₂ moiety.
By integrating the information from ¹H NMR, ¹³C NMR, IR, and MS, a complete and confident structural elucidation of "Ethane, 1,1,1-trichloro-2,2-diethoxy-" can be achieved.
Predicted Spectroscopic Data Tables
Based on the analysis of its structure and comparison with similar compounds, the following tables present the predicted spectroscopic data for "Ethane, 1,1,1-trichloro-2,2-diethoxy-".
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.2 | Triplet | 6H | -OCH₂CH ₃ |
| ~3.6 | Quartet | 4H | -OCH ₂CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~15 | -OCH₂C H₃ |
| ~60 | -OC H₂CH₃ |
| ~100 | C H(OEt)₂ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration |
|---|---|
| 2980-2850 | C-H stretch (alkyl) |
| 1150-1050 | C-O stretch (acetal) |
Table 4: Predicted Major Mass Spectrometry Fragments (m/z)
| m/z | Possible Fragment Ion |
|---|---|
| [M-OCH₂CH₃]⁺ | Loss of an ethoxy group |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [CH(OCH₂CH₃)₂]⁺ | Acetal fragment |
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating target analytes from complex mixtures. For a volatile compound like Ethane (B1197151), 1,1,1-trichloro-2,2-diethoxy-, gas chromatography is the most prevalent and suitable technique, although liquid chromatography could have niche applications.
Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated hydrocarbons. epa.gov The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.org
For compounds structurally similar to Ethane, 1,1,1-trichloro-2,2-diethoxy-, non-polar or mid-polarity capillary columns are typically employed. A common choice is a column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms), which separates compounds primarily based on their boiling points and provides excellent resolution. libretexts.orgresearchgate.net
Detection is commonly achieved using an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. epa.govlibretexts.org However, for more definitive identification, a mass spectrometer is preferred. Flame Ionization Detectors (FID) can also be used, though they are less sensitive to chlorinated compounds compared to an ECD. To enhance separation and shorten analysis times, temperature programming of the GC oven is standard practice. libretexts.org High-speed gas chromatography, which utilizes techniques like stop-flow GC with pulsed flow carrier gas operation, can significantly reduce analytical run times, sometimes to as little as two minutes for a suite of chlorinated pesticides. psu.edu
Table 1: Example GC Conditions for Analysis of Related Volatile Chlorinated Compounds
| Parameter | Condition 1: Chlorinated Hydrocarbons | Condition 2: Chloral (B1216628) Hydrate Metabolites (as esters) |
| Instrument | Gas Chromatograph with ECD/MS | Gas Chromatograph with MS |
| Column | DB-5 / DB-1701 (30 m x 0.53 mm ID) epa.gov | DB-5MS (30 m x 0.25 mm x 0.25 µm) researchgate.net |
| Injection Mode | Splitless libretexts.org | Splitless |
| Carrier Gas | Helium or Nitrogen | Helium researchgate.net |
| Oven Program | Example: 70°C initial, ramp 20°C/min to 240°C tandfonline.com | Example: 150°C for 3.5 min, ramp 25°C/min to 310°C nih.gov |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) epa.gov | Mass Spectrometer (MS) nih.gov |
| This table presents typical conditions used for the analysis of analogous compounds and serves as a guide for method development for Ethane, 1,1,1-trichloro-2,2-diethoxy-. |
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is generally reserved for non-volatile, thermally labile, or highly polar compounds. Given that Ethane, 1,1,1-trichloro-2,2-diethoxy- is a volatile substance, GC is overwhelmingly the method of choice. LC is not typically applied for the direct analysis of such compounds. However, LC could become relevant if the analyte is part of a complex, non-volatile matrix that requires LC for initial fractionation, or if a derivatization procedure is used to convert the analyte into a less volatile, UV-active, or fluorescent form.
Supercritical fluid chromatography (SFC), a hybrid of gas and liquid chromatography, has been used for the separation of some chlorinated compounds on chiral stationary phases, demonstrating the utility of dense-phase chromatography for this chemical class. researchgate.net
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for unambiguous identification and reliable quantification. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of volatile organochlorine compounds. tandfonline.comnih.gov After the GC column separates the components of the mixture, the eluting compounds enter the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint," allowing for positive identification by comparison to spectral libraries. ns.ac.rs For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by focusing only on characteristic ions of the target analyte. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. While less common for small volatile molecules, LC-MS is invaluable for analyzing less volatile degradation products or metabolites that may be present in environmental or biological samples.
Sample Preparation and Extraction Protocols for Complex Matrices
Effective sample preparation is critical to isolate the target analyte from the sample matrix, concentrate it to detectable levels, and remove interfering substances. nih.gov The choice of method depends on the matrix (e.g., air, water, soil, biological tissue).
Air Samples: For volatile compounds in the air, common methods involve drawing a known volume of air through a sorbent tube packed with materials like activated charcoal or Chromosorb. The trapped analytes are then recovered either by solvent desorption (e.g., with carbon disulfide) or, more commonly, by thermal desorption directly into the GC inlet.
Water Samples: Several established techniques are used for aqueous matrices.
Purge and Trap (P&T): An inert gas is bubbled through the water sample, purging the volatile analytes, which are then trapped on a sorbent. The trap is subsequently heated to desorb the compounds into the GC system. This is a standard EPA method for volatile organic compounds (VOCs). epa.gov
Headspace (HS) Analysis: The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC. This technique was used to determine acetaldehyde (B116499) and diethyl acetal (B89532) in beer samples. researchgate.net
Liquid-Liquid Extraction (LLE): The sample is extracted with a small volume of an immiscible organic solvent (e.g., dichloromethane, hexane). researchgate.netgcms.cz
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). Analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption. SPME is a solvent-free method that can achieve detection limits in the ng/L range for chlorinated hydrocarbons in water. rsc.org
Solid and Biological Samples: For matrices like soil, sediment, or food, extraction is more complex.
Soxhlet or Ultrasonic Extraction: These are classical methods using organic solvents to extract analytes from solid samples. gcms.cz
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for analyzing pesticide residues in food and feed. It involves an extraction and cleanup step using acetonitrile (B52724) and various salts, providing reliable results for a wide range of compounds. ns.ac.rs
Method Development, Validation, and Interference Analysis in Trace Detection
A robust analytical method requires rigorous validation to ensure that the results are accurate, reliable, and reproducible. Method validation for trace analysis of organochlorine compounds typically involves assessing several key parameters. tandfonline.comnih.gov
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards to create a calibration curve, with a correlation coefficient (R²) ideally >0.995. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov For organochlorine pesticides in shellfish, GC-MS/MS methods have achieved LOQ values in the low ng/g range. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by analyzing spiked blank matrix samples at different concentrations. Acceptable recovery is typically within the 70-130% range. researchgate.net
Precision: The degree of agreement among a series of individual measurements, usually expressed as the relative standard deviation (RSD). For trace analysis, an RSD below 20% is often required. researchgate.nettandfonline.com
Interference Analysis: Interferences can arise from other compounds in the sample matrix that have similar chemical properties or retention times to the target analyte. When using a non-specific detector like ECD, co-eluting electronegative compounds can cause false positives. epa.gov The use of a mass spectrometer (GC-MS) significantly reduces interferences due to its high selectivity. researchgate.net Another common strategy to confirm analyte identity and avoid interference is dual-column analysis, where the sample is analyzed on two different GC columns with dissimilar stationary phases. epa.gov
Table 2: Typical Method Validation Parameters for Organochlorine Compound Analysis
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.995 | tandfonline.comnih.gov |
| Accuracy (% Recovery) | 70 - 130% | researchgate.netnih.gov |
| Precision (RSD%) | < 20% | researchgate.nettandfonline.com |
| Limit of Quantitation (LOQ) | Matrix-dependent, often in the µg/L (ppb) to ng/L (ppt) range | tandfonline.comnih.gov |
| This table summarizes common validation parameters from methods developed for analogous organochlorine compounds. |
Environmental Fate and Transformation Research
Biotic Degradation Studies
Biotic degradation, mediated by microorganisms, is a crucial process in the environmental fate of many organic pollutants. While no studies have directly investigated the biodegradation of Ethane (B1197151), 1,1,1-trichloro-2,2-diethoxy-, the extensive research on 1,1,1-trichloroethane (B11378) provides a basis for predicting its potential microbial transformation.
Enzymatic Degradation Mechanisms
The key enzymes involved in the anaerobic biodegradation of 1,1,1-trichloroethane are reductive dehalogenases. acs.org These enzymes catalyze the removal of chlorine atoms from the molecule. Studies have identified specific reductive dehalogenases in Dehalobacter species that are active towards 1,1,1-trichloroethane and its degradation product, 1,1-dichloroethane (B41102). acs.orgnih.govasm.org It is plausible that these or similar enzymes could also act on the trichloromethyl group of Ethane, 1,1,1-trichloro-2,2-diethoxy-.
Under aerobic cometabolic conditions, monooxygenase enzymes are often implicated in the initial step of degradation. These enzymes can hydroxylate the chlorinated alkane, leading to subsequent breakdown products. For example, the degradation of 1,1,1-trichloroethane by Mycobacterium species is thought to be initiated by such an enzymatic attack. nih.gov
Environmental Partitioning and Transport Dynamics
The partitioning and transport of a chemical in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for soil/sediment organic carbon and lipids in organisms. While specific data for Ethane, 1,1,1-trichloro-2,2-diethoxy- are scarce, its behavior can be inferred from its structure and data for analogous compounds.
Ethane, 1,1,1-trichloro-2,2-diethoxy- is a moderately sized molecule with both a nonpolar chlorinated alkyl group and more polar ether linkages. This structure suggests it will have a moderate tendency to partition from water to organic phases.
Volatilization: 1,1,1-Trichloroethane is a volatile compound with a high Henry's Law constant (0.008 to 0.0163 atm-m³/mol), indicating a strong tendency to partition from water to air. epa.govnih.gov The larger size and the presence of ether groups in Ethane, 1,1,1-trichloro-2,2-diethoxy- would likely result in a lower vapor pressure and Henry's Law constant compared to 1,1,1-trichloroethane, but volatilization from surface waters and moist soils is still expected to be a significant transport pathway.
Soil and Sediment Sorption: The tendency of a chemical to adsorb to soil and sediment is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). 1,1,1-Trichloroethane has a low to moderate Koc value (ranging from 66 to 151), suggesting it has high mobility in soil and is likely to leach into groundwater. cdc.govnih.gov Ethane, 1,1,1-trichloro-2,2-diethoxy- is a larger molecule and may have a slightly higher Koc, but it is still expected to be relatively mobile in soils with low organic carbon content.
Bioaccumulation: The potential for a chemical to accumulate in aquatic organisms is indicated by its bioconcentration factor (BCF). 1,1,1-Trichloroethane has a low BCF of around 9, indicating a low potential for bioaccumulation in fish. epa.govwho.int Given its structure, Ethane, 1,1,1-trichloro-2,2-diethoxy- is also expected to have a low to moderate bioaccumulation potential.
Table 3: Environmental Partitioning Data for Analogous Compound 1,1,1-Trichloroethane
| Parameter | Value | Interpretation | Reference |
| Henry's Law Constant | 0.008 - 0.0163 atm-m³/mol | High potential for volatilization from water | epa.govnih.gov |
| Soil Sorption Coefficient (Koc) | 66 - 151 L/kg | High mobility in soil | cdc.govnih.gov |
| Bioconcentration Factor (BCF) | 9 (in bluegill sunfish) | Low potential for bioaccumulation | epa.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.49 | Moderate lipophilicity | epa.gov |
Persistence and Bioaccumulation Potential in Environmental Compartments
Detailed research findings and data tables on the persistence and bioaccumulation of Ethane, 1,1,1-trichloro-2,2-diethoxy- are not available in the current body of scientific literature.
Advanced Computational and Theoretical Chemistry Studies
Applications in Chemical Research and Industrial Utility
Role as a Chemical Intermediate in Organic Synthesis
The primary documented application of Ethane (B1197151), 1,1,1-trichloro-2,2-diethoxy- is as a chemical intermediate, particularly in the pharmaceutical sector. The presence of highly reactive functional groups makes it a valuable precursor for constructing complex molecular architectures.
Key Reactive Features:
Trichloromethyl Group: This group can participate in various chemical transformations. It can be a leaving group in certain reactions or be converted to other functional groups.
Acetal (B89532) Group: Acetals are well-known protecting groups for aldehydes. ijsdr.org The diethoxy acetal moiety in this compound can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then be used in subsequent synthetic steps.
Due to these features, the compound is categorized for use in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure allows for the introduction of a trichloro-functionalized two-carbon unit into a target molecule. The reactivity of alpha-chlorocarbonyl compounds and their derivatives, like acetals, makes them useful starting materials for producing a variety of agrochemicals, pharmaceuticals, and dyestuffs. core.ac.uk The combination of the carbonyl group's reactivity (once deprotected from the acetal) and the presence of the chlorine atoms provides multiple sites for nucleophilic and electrophilic reactions. core.ac.uk
Specialized Solvent Applications in Synthetic Chemistry
While specific studies detailing the use of Ethane, 1,1,1-trichloro-2,2-diethoxy- as a specialized solvent are not prominent in available literature, the general class of chlorinated organic compounds and acetals sees use in various solvent applications. Chlorinated solvents are known for their ability to dissolve a wide range of organic materials, including polar polymers. ijsdr.org
However, due to the environmental and safety concerns associated with many chlorinated hydrocarbons, there has been a general trend toward finding safer alternatives. ijsdr.org The utility of a compound like Ethane, 1,1,1-trichloro-2,2-diethoxy- as a solvent would depend on its specific physical properties, such as boiling point, polarity, and solvency power for particular reactants, which are detailed in the table below.
Table 1: Physical and Chemical Properties of Ethane, 1,1,1-trichloro-2,2-diethoxy-
| Property | Value |
|---|---|
| CAS Number | 599-97-3 |
| Molecular Formula | C₆H₁₁Cl₃O₂ |
| Molecular Weight | 221.51 g/mol |
| Boiling Point (Tboil) | Data not available |
| Octanol/Water Partition Coefficient (logPoct/wat) | Data not available |
Development of Novel Compounds Based on the Core Structure
The development of novel compounds from the Ethane, 1,1,1-trichloro-2,2-diethoxy- core structure is a logical extension of its role as a chemical intermediate. Synthetic chemists can utilize its inherent reactivity to build new molecules with potentially valuable properties for pharmaceuticals, agrochemicals, or material science.
For instance, the reaction of the trichloromethyl group or the deprotected aldehyde can lead to a diverse range of derivatives. Chiral aldehydes, which could potentially be derived from such precursors, are important intermediates for creating enantiomerically pure compounds for the pharmaceutical and agrochemical industries. acs.org The synthesis of various heterocyclic compounds often relies on versatile building blocks like α-haloketones and their derivatives, a class to which this compound is related. core.ac.uk
Research into Broader Industrial and Material Science Utilities
Exploration into the broader industrial and material science applications of Ethane, 1,1,1-trichloro-2,2-diethoxy- is an area with potential for future research. The general class of acetals has found utility as flavoring agents, diesel additives, and components in the synthesis of plastic materials. ijsdr.org Furthermore, acetal plastics are valued in biomedical applications for their dimensional stability and low friction, being used in medical devices and instruments. boydbiomedical.com
Given its chlorinated nature, research could explore its potential as a flame retardant additive or as a monomer for specialized polymers. The high chlorine content could impart specific properties to materials derived from it. However, any large-scale industrial application would need to be carefully evaluated against modern environmental and safety standards for chlorinated compounds. tzgroupusa.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
